Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate
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Overview
Description
Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate is an organic compound that belongs to the class of boronic esters. This compound is notable for its use in various organic synthesis reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-applied method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate typically involves multiple steps. One common method includes the reaction of 2-fluoro-6-bromophenylboronic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate primarily involves its role as a boronic ester in the Suzuki–Miyaura coupling reaction. The compound participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate is unique due to its specific structure, which combines a boronic ester with a fluorinated aromatic ring and an ester functional group. This combination imparts distinct reactivity and stability, making it particularly useful in various synthetic applications .
Properties
IUPAC Name |
ethyl 2-[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFO5/c1-6-21-14(20)13(19)12-10(8-7-9-11(12)18)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMIXKARPXBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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